molecular formula C15H18N2O2S B377143 6-Methyl-2-thioxo-4-p-tolyl-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid ethyl ester CAS No. 185023-34-1

6-Methyl-2-thioxo-4-p-tolyl-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid ethyl ester

Cat. No.: B377143
CAS No.: 185023-34-1
M. Wt: 290.4g/mol
InChI Key: JUPURKPOSPYBDZ-UHFFFAOYSA-N
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Description

6-Methyl-2-thioxo-4-p-tolyl-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid ethyl ester is a useful research compound. Its molecular formula is C15H18N2O2S and its molecular weight is 290.4g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is ecto-5’-nucleotidase . This enzyme is involved in the hydrolysis of adenosine monophosphate (AMP) to adenosine, a molecule that increases cancer growth through immune system suppression .

Mode of Action

The compound interacts with its target, ecto-5’-nucleotidase, by binding to its active site. This interaction inhibits the enzyme’s activity, preventing the conversion of AMP to adenosine . The exact nature of this interaction and the resulting changes in the enzyme’s conformation are still under investigation.

Biochemical Pathways

The inhibition of ecto-5’-nucleotidase affects the purinergic signaling pathway. This pathway is involved in a variety of physiological processes, including immune response, neurotransmission, and vascular homeostasis . By inhibiting ecto-5’-nucleotidase, the compound reduces the levels of adenosine, thereby modulating the activity of this pathway .

Pharmacokinetics

The compound’s bioavailability is likely influenced by factors such as its lipophilicity, molecular weight, and the presence of functional groups that can participate in hydrogen bonding .

Result of Action

The molecular and cellular effects of the compound’s action include the reduction of adenosine levels and the modulation of the purinergic signaling pathway . These effects can lead to a decrease in cancer cell proliferation and an increase in immune response .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s stability and efficacy might be reduced at acidic pH or high temperatures. Additionally, the presence of other molecules that bind to ecto-5’-nucleotidase could potentially compete with the compound, affecting its efficacy .

Properties

IUPAC Name

ethyl 6-methyl-4-(4-methylphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c1-4-19-14(18)12-10(3)16-15(20)17-13(12)11-7-5-9(2)6-8-11/h5-8,13H,4H2,1-3H3,(H2,16,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUPURKPOSPYBDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=S)NC1C2=CC=C(C=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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